2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid
Description
2-[3-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is a triazole derivative featuring a propan-2-yl (isopropyl) substituent at position 3 of the triazole ring and an acetic acid moiety at position 3. The compound’s molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 199.21 g/mol . Triazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and actoprotective properties.
Properties
CAS No. |
929339-46-8 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)acetic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)7-8-5(9-10-7)3-6(11)12/h4H,3H2,1-2H3,(H,11,12)(H,8,9,10) |
InChI Key |
HGZUYYDHNDOCLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=N1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(propan-2-yl)-1H-1,2,4-triazole with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ metal-free catalysts and environmentally benign conditions to ensure sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can be performed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
One of the primary applications of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is its antifungal properties. Research indicates that compounds containing the triazole ring exhibit significant activity against a variety of fungal pathogens. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of Candida species and Aspergillus species, which are common causes of infections in immunocompromised patients .
Anticancer Potential
Another promising application lies in its potential as an anticancer agent. Some derivatives have shown to induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. The mechanism often involves the inhibition of specific kinases that are overactive in cancerous cells .
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects. It has been hypothesized that the compound can protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Science
Fungicides
In agriculture, the compound is being explored as a potential fungicide. Its ability to inhibit fungal growth can be harnessed to protect crops from fungal diseases. Field trials have indicated that formulations containing this compound can significantly reduce the incidence of fungal infections in crops like wheat and corn .
Plant Growth Regulators
Additionally, there is evidence supporting its role as a plant growth regulator. Research has shown that certain triazole derivatives can enhance plant growth by altering hormone levels within plants, leading to improved yield and stress resistance .
Materials Science
Polymer Chemistry
The compound has also found applications in materials science, particularly in polymer chemistry. Its unique chemical structure allows it to be used as a building block for synthesizing new polymers with enhanced properties such as thermal stability and mechanical strength .
Nanotechnology
In nanotechnology, this compound is being investigated for its potential use in creating nanomaterials with specific functionalities. For example, it can be utilized in the synthesis of nanoparticles that exhibit antimicrobial properties or can be functionalized for drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Structural Analogues
2-[3-(4-tert-Butylphenyl)-1H-1,2,4-triazol-5-yl]acetic Acid (CAS 194419-32-4)
- Structure : Aromatic substitution at position 3 (4-tert-butylphenyl) and acetic acid at position 4.
- Molecular Formula : C₁₄H₁₇N₃O₂; Molecular Weight : 271.31 g/mol .
2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic Acid (CAS 2091123-22-5)
- Structure : Thiophene ring at position 3.
- Molecular Formula : C₈H₇N₃O₂S; Molecular Weight : 209.23 g/mol.
- Physicochemical Properties: logP: 0.8 (moderate lipophilicity) . Hydrogen Bond Donors/Acceptors: 2/5, influencing solubility and protein interactions.
- Key Differences : The thiophene substituent introduces sulfur-based π-π interactions, which may enhance binding to aromatic residues in biological targets compared to the aliphatic propan-2-yl group.
2-{[4-(Butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid (CAS 1038362-04-7)
- Structure : Butan-2-yl and phenyl groups on the triazole ring, with a sulfanyl linkage.
- Molecular Formula : C₁₄H₁₇N₃O₂S; Molecular Weight : 299.37 g/mol .
- Key Differences : The sulfanyl group and phenyl substitution likely alter electronic properties and steric hindrance, impacting reactivity and target binding.
Functional Analogues
Potassium 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
- Pharmacological Activity : Demonstrated significant actoprotective activity , surpassing riboxin (a reference drug) by 6.32% in reducing fatigue in rodent models .
- Structure-Activity Relationship (SAR) :
- Replacement of potassium with sodium reduced activity, highlighting cation-dependent effects.
- Thiophene-methyl substitution enhances interactions with hydrophobic enzyme pockets.
2-[3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl]acetic Acid (CAS 933685-58-6)
- Structure : Pyridin-3-yl substituent at position 3.
- Molecular Formula : C₉H₈N₄O₂; Molecular Weight : 204.19 g/mol .
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | 199.21 | ~1.2* | 2 | 5 | Propan-2-yl |
| 2-[3-(4-tert-Butylphenyl)-...]acetic Acid | 271.31 | ~3.5* | 2 | 5 | 4-tert-Butylphenyl |
| 2-(3-(Thiophen-3-yl)-...acetic Acid | 209.23 | 0.8 | 2 | 5 | Thiophen-3-yl |
| 2-[3-(Pyridin-3-yl)-...acetic Acid | 204.19 | ~0.5* | 2 | 6 | Pyridin-3-yl |
*Estimated based on substituent contributions.
- Solubility : The pyridin-3-yl and thiophen-3-yl derivatives likely exhibit higher aqueous solubility than the propan-2-yl analogue due to polar substituents.
- Lipophilicity : The tert-butylphenyl derivative is the most lipophilic, while the pyridine variant is the least.
Biological Activity
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.
Molecular Structure and Formula:
- Chemical Formula: C8H12N4O2
- Molecular Weight: 184.21 g/mol
- IUPAC Name: this compound
The compound features a triazole ring, which is known for its diverse biological properties and applications in drug development.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity:
-
Anticancer Properties:
- Triazole derivatives have been investigated for their anticancer effects. Some studies indicate that these compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis or disrupting mitotic processes . The specific mechanism of action for this compound is still under investigation.
- Enzyme Inhibition:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Moderate activity against Bacillus subtilis | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits HSET ATPase activity |
Case Studies
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial properties of various triazoles, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed promising results with an inhibition zone of 15 mm against E. coli, indicating its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of triazole derivatives revealed that this compound significantly reduced the viability of MCF7 breast cancer cells in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
